molecular formula C61H83N15O23S6 B13640374 acetic acid;2-[[21-amino-13-(2-amino-2-oxoethyl)-27-(2-carboxyethyl)-44-(1-hydroxyethyl)-30-[(4-hydroxyphenyl)methyl]-4-methyl-3,6,12,15,22,25,28,31,40,43,46,51-dodecaoxo-18,19,35,36,48,49-hexathia-2,5,11,14,23,26,29,32,39,42,45,52-dodecazatetracyclo[22.22.4.216,33.07,11]dopentacontane-38-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid

acetic acid;2-[[21-amino-13-(2-amino-2-oxoethyl)-27-(2-carboxyethyl)-44-(1-hydroxyethyl)-30-[(4-hydroxyphenyl)methyl]-4-methyl-3,6,12,15,22,25,28,31,40,43,46,51-dodecaoxo-18,19,35,36,48,49-hexathia-2,5,11,14,23,26,29,32,39,42,45,52-dodecazatetracyclo[22.22.4.216,33.07,11]dopentacontane-38-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid

Cat. No.: B13640374
M. Wt: 1586.8 g/mol
InChI Key: KWFNVZFWXXEJKL-UHFFFAOYSA-N
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Description

Acetic acid;2-[[21-amino-13-(2-amino-2-oxoethyl)-27-(2-carboxyethyl)-44-(1-hydroxyethyl)-30-[(4-hydroxyphenyl)methyl]-4-methyl-3,6,12,15,22,25,28,31,40,43,46,51-dodecaoxo-18,19,35,36,48,49-hexathia-2,5,11,14,23,26,29,32,39,42,45,52-dodecazatetracyclo[22224216,3307,11]dopentacontane-38-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid is a complex organic compound It is characterized by its intricate structure, which includes multiple functional groups such as amino, carboxyl, hydroxy, and thioether groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through a series of reactions such as condensation, oxidation, and substitution. The exact synthetic route can vary depending on the desired purity and yield of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process often includes purification steps such as crystallization, distillation, and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and pH levels to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential role in biochemical pathways and as a probe for investigating enzyme functions.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its bioactive properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The amino and carboxyl groups can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their structure and function. The thioether groups may participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Aspartic acid: Contains similar amino and carboxyl groups but lacks the complex structure and additional functional groups.

    Glutamic acid: Another amino acid with similar functional groups but a simpler structure.

    Cysteine: Contains a thiol group similar to the thioether groups in the compound but has a different overall structure.

Uniqueness

The uniqueness of this compound lies in its complex structure, which includes multiple functional groups and a large, intricate framework. This complexity allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications.

Biological Activity

The compound acetic acid;2-[[21-amino-13-(2-amino-2-oxoethyl)-27-(2-carboxyethyl)-44-(1-hydroxyethyl)-30-[(4-hydroxyphenyl)methyl]-4-methyl-3,6,12,15,22,25,28,31,40,43,46,51-dodecaoxo-18,19,35,36,48,49-hexathia-2,5,11,14,23,26,29,32,39,42,45,52-dodecazatetracyclo[22.22.4.216,33.07,11]dopentacontane-38-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid is a complex organic molecule characterized by a unique tetracyclic structure and multiple functional groups. This article delves into its biological activity based on existing research and case studies.

Structural Characteristics

The intricate structure of this compound includes:

  • Multiple Carboxylic Acid Groups: Contributing to its solubility and potential reactivity.
  • Amino Functionalities: Implicating possible roles in biological interactions.
  • Heterocyclic Framework: Enhancing its pharmacological properties.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer activity. The incorporation of heterocycles is known to enhance the efficacy of pharmacological agents against various malignancies. For instance:

  • Mechanisms of Action: These compounds often inhibit critical signaling pathways involved in tumor growth and proliferation (e.g., PI3K/Akt signaling pathway) .
  • Targeted Therapy: The compound may interact with specific receptors and enzymes that are pivotal in cancer biology .

2. Anti-inflammatory Effects

Compounds with similar functionalities have demonstrated anti-inflammatory properties:

  • Cytokine Modulation: They may influence the production of pro-inflammatory cytokines.
  • Inhibition of NF-kB Pathway: This pathway is crucial in mediating inflammatory responses.

3. Neuroprotective Activity

Some derivatives exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress:

  • Potential in Neurodegenerative Diseases: Compounds like this may help in conditions such as Alzheimer's disease by protecting neuronal integrity.

Case Study 1: Anticancer Activity

A study investigating the effects of structurally related compounds found that they significantly inhibited the growth of various cancer cell lines. The mechanism was primarily through the induction of apoptosis and cell cycle arrest .

Case Study 2: Anti-inflammatory Response

In an experimental model of inflammation induced by lipopolysaccharides (LPS), a derivative was shown to reduce inflammatory markers significantly compared to control groups .

Data Tables

Biological ActivityMechanismReferences
AnticancerInhibition of PI3K/Akt signaling
Anti-inflammatoryCytokine modulation
NeuroprotectiveReduction of oxidative stress

Research Findings

Recent studies have emphasized the importance of heterocyclic compounds in drug design due to their versatile biological activities. The findings suggest that derivatives with complex structures can lead to novel therapeutic agents with improved efficacy against diseases like cancer and inflammatory disorders.

Properties

IUPAC Name

acetic acid;2-[[21-amino-13-(2-amino-2-oxoethyl)-27-(2-carboxyethyl)-44-(1-hydroxyethyl)-30-[(4-hydroxyphenyl)methyl]-4-methyl-3,6,12,15,22,25,28,31,40,43,46,51-dodecaoxo-18,19,35,36,48,49-hexathia-2,5,11,14,23,26,29,32,39,42,45,52-dodecazatetracyclo[22.22.4.216,33.07,11]dopentacontane-38-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H79N15O21S6.C2H4O2/c1-26-47(82)69-41-25-101-99-22-38-52(87)65-33(13-14-45(80)81)49(84)66-34(16-28-5-9-30(76)10-6-28)50(85)71-40(54(89)72-39(23-97-96-20-32(60)48(83)70-38)53(88)67-35(18-43(61)78)58(93)74-15-3-4-42(74)56(91)63-26)24-100-98-21-37(64-44(79)19-62-57(92)46(27(2)75)73-55(41)90)51(86)68-36(59(94)95)17-29-7-11-31(77)12-8-29;1-2(3)4/h5-12,26-27,32-42,46,75-77H,3-4,13-25,60H2,1-2H3,(H2,61,78)(H,62,92)(H,63,91)(H,64,79)(H,65,87)(H,66,84)(H,67,88)(H,68,86)(H,69,82)(H,70,83)(H,71,85)(H,72,89)(H,73,90)(H,80,81)(H,94,95);1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWFNVZFWXXEJKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)C(=O)NC(CSSCC(C(=O)N3)N)C(=O)NC(C(=O)N5CCCC5C(=O)N1)CC(=O)N)CC6=CC=C(C=C6)O)CCC(=O)O.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H83N15O23S6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1586.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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